6,8-Di-tert-butyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
6,8-ditert-butylchromen-2-one |
InChI |
InChI=1S/C17H22O2/c1-16(2,3)12-9-11-7-8-14(18)19-15(11)13(10-12)17(4,5)6/h7-10H,1-6H3 |
InChI Key |
OOGQCYXCKKNGMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CC(=O)O2)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Di Tert Butyl 2h Chromen 2 One and Its Derivatives
Classical Synthetic Approaches and their Adaptation for 6,8-Di-tert-butyl-2H-chromen-2-one Synthesis
The synthesis of the coumarin (B35378) ring system is a well-established field in organic chemistry, with several named reactions forming the bedrock of synthetic approaches. The preparation of this compound requires the use of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) or 2,4-di-tert-butylphenol (B135424) as the key starting material, adapting these classical methods to accommodate the sterically demanding tert-butyl groups.
Pechmann Condensation Strategies and Modifications
The Pechmann condensation is a cornerstone for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of this compound, the starting phenol would be 2,4-di-tert-butylphenol. The reaction proceeds via an initial transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent dehydration.
A variety of acid catalysts have been employed for the Pechmann reaction, and the choice of catalyst can be crucial for achieving good yields, especially with sterically hindered substrates. Common catalysts include sulfuric acid, trifluoroacetic acid, and various solid acid catalysts like montmorillonite (B579905) K-10 clay and sulfated zirconia. The use of milder catalysts or solvent-free conditions with microwave irradiation has been shown to improve yields and reduce reaction times for coumarin synthesis in general. The synthesis of 6,8-di-tert-butyl coumarins has been specifically reported, highlighting the incorporation of these hydrophobic chains to create coumarins of biological interest. unirioja.es
Table 1: Selected Catalysts for Pechmann Condensation
| Catalyst | Typical Conditions | Reference |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Concentrated, often heated | |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent | |
| Montmorillonite K-10 | Solvent-free, microwave | |
| ZrCl₄ | Solvent conditions | |
| Cr(NO₃)₃·9H₂O | Solvent-free, microwave |
Knoevenagel Condensation Routes
The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a weak base. researchgate.net For the target molecule, 3,5-di-tert-butyl-2-hydroxybenzaldehyde is the essential precursor.
A specific example is the synthesis of 6,8-di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one. nih.gov This derivative was synthesized through the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with 2-(4-nitrophenyl)acetonitrile in ethanol, catalyzed by piperidine (B6355638) and acetic acid under reflux conditions. nih.gov The reaction proceeds through an initial Knoevenagel condensation to form a styryl intermediate, which then undergoes intramolecular cyclization (lactone formation) to yield the final chromen-2-one scaffold. This method demonstrates the successful application of the Knoevenagel condensation for constructing highly substituted this compound derivatives.
A solvent-free approach for Knoevenagel condensation has also been developed by grinding 2-hydroxybenzaldehydes with active methylene compounds over basic alumina, followed by cyclization induced by p-toluenesulphonic acid (PTSA), which can lead to high yields of coumarins. researchgate.net
Perkin Reaction and Related Cyclization Methods
The Perkin reaction, historically significant for the first synthesis of coumarin itself, involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding alkali salt. wikipedia.orglongdom.org To synthesize the 6,8-di-tert-butyl derivative, 3,5-di-tert-butyl-2-hydroxybenzaldehyde would be reacted with acetic anhydride and sodium acetate. researchgate.net
The mechanism involves the formation of a carbanion from the anhydride, which then attacks the aldehyde carbonyl group. byjus.com The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization to form the coumarin ring. researchgate.net While the Perkin reaction is a classic method, it often requires high temperatures and may not be as efficient as other methods for highly substituted or sterically hindered substrates. researchgate.netsathyabama.ac.in The reaction is primarily applicable to aromatic aldehydes for preparing derivatives of cinnamic acid, which are precursors to the coumarin lactone. longdom.org
Contemporary and Innovative Synthetic Pathways
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing heterocyclic scaffolds like the 2H-chromen-2-one core. These methods often feature higher selectivity, milder reaction conditions, and the use of metal catalysts to facilitate novel bond formations.
Base-Promoted Annulation Processes for 2H-Chromen-2-one Scaffolds
Recent research has demonstrated the use of base-promoted annulation reactions to build the 2H-chromen-2-one framework. One such strategy involves a (4+2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides (p-QMs). acs.org This metal-free protocol is highlighted by its mild conditions and broad substrate scope. acs.org The reaction pathway is believed to proceed via a Michael addition of a deprotonated α-alkylidene succinimide (B58015) to the p-QM, followed by lactonization and subsequent base-facilitated tautomerization and aromatization to yield the 2H-chromen-2-one product. acs.org This approach offers a novel disconnection for the coumarin skeleton, diverging from the more traditional phenol-based condensations.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions
Palladium catalysis has become a powerful tool for the synthesis of complex heterocyclic systems. Palladium-catalyzed cascade cyclizations, in particular, enable the rapid assembly of polycyclic scaffolds by combining multiple ring-forming steps in a single operation. rsc.org These strategies can involve the formation of both carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org
For the synthesis of chromenone-type structures, palladium-catalyzed intramolecular C-H functionalization and cyclization represent a modern approach. researchgate.net For instance, the oxidative cyclization of O-aryl cyclic vinylogous esters has been achieved using palladium catalysis, leading to benzofuran-fused frameworks. nih.gov This type of C-H activation strategy avoids the need for pre-functionalized starting materials (like halides) required in classical cross-coupling reactions such as the Heck reaction. nih.gov Adapting such palladium-catalyzed C-H activation/cyclization methodologies to precursors bearing the 3,5-di-tert-butylphenyl moiety could provide a direct and atom-economical route to the this compound core.
Table 2: Table of Compounds
| Compound Name | Structure |
|---|---|
| This compound | C₁₇H₂₂O₂ |
| 2,4-Di-tert-butylphenol | C₁₄H₂₂O |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | C₁₅H₂₂O₂ |
| 6,8-Di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one | C₂₃H₂₅NO₄ |
| 2-(4-Nitrophenyl)acetonitrile | C₈H₆N₂O₂ |
| Acetic anhydride | C₄H₆O₃ |
| p-Toluenesulphonic acid | C₇H₈O₃S |
| Piperidine | C₅H₁₁N |
| Sodium acetate | C₂H₃NaO₂ |
| Sulfuric acid | H₂SO₄ |
| Trifluoroacetic acid | C₂HF₃O₂ |
| Zirconium(IV) chloride | ZrCl₄ |
| Chromium(III) nitrate (B79036) nonahydrate | Cr(NO₃)₃·9H₂O |
| Antimony(III) chloride | SbCl₃ |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or environmentally benign conditions. nih.govbanglajol.infoasianpubs.orgkjscollege.comeurekaselect.comresearchgate.netnih.govresearchgate.netfrontiersin.orgsphinxsai.com While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the general applicability of microwave irradiation to coumarin synthesis via Pechmann and Knoevenagel condensations is well-documented. nih.govbanglajol.infoasianpubs.orgkjscollege.comresearchgate.netnih.govresearchgate.netfrontiersin.orgsphinxsai.com
The Pechmann condensation, a cornerstone of coumarin synthesis, involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. nih.govasianpubs.org Microwave-assisted Pechmann reactions have been shown to be highly efficient, significantly reducing reaction times compared to conventional heating. nih.govasianpubs.org For instance, the synthesis of various 4-substituted coumarins has been achieved in good yields under microwave irradiation using catalysts like FeF3 or silica-supported sulfuric acid. nih.govasianpubs.org Similarly, the Knoevenagel condensation of substituted salicylaldehydes with active methylene compounds is another key route to coumarins that benefits from microwave assistance, often proceeding rapidly and in high yields. banglajol.infokjscollege.comresearchgate.netresearchgate.netfrontiersin.orgsphinxsai.com
The following table summarizes the general conditions for microwave-assisted Pechmann and Knoevenagel reactions, which could be adapted for the synthesis of 6,8-di-tert-butyl substituted coumarins.
Table 1: General Conditions for Microwave-Assisted Coumarin Synthesis
| Reaction Type | Reactants | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |
| Pechmann Condensation | Phenols, Ethyl Acetoacetate (B1235776) | FeF₃ | Solvent-free | 450 | ~7 | High |
| Pechmann Condensation | Phenols, Ethyl Acetoacetate | H₂SO₄-SiO₂ | Solvent-free | 180 | Varies | Good |
| Knoevenagel Condensation | Salicylaldehydes, Active Methylene Compounds | Piperidine | Solvent-free | Varies | Short | High |
| Knoevenagel Condensation | Aromatic Aldehydes, Ethyl Cyanoacetate | Ammonium Acetate | Solvent-free | Varies | 0.3-1 | 85-99 |
Regioselective Functionalization Strategies at 6,8-Positions and Beyond
The precise placement of substituents on the coumarin core is crucial for tuning its properties. The introduction of bulky groups like tert-butyl at the 6 and 8 positions requires specific synthetic strategies to overcome steric hindrance and achieve the desired regioselectivity.
Strategies for Introducing Bulky Substituents (e.g., tert-butyl groups)
The most direct approach to synthesizing 6,8-di-tert-butylcoumarins involves the use of a pre-functionalized phenol. The Pechmann condensation of 2,4-di-tert-butylphenol with a suitable β-ketoester is a key strategy. unirioja.esresearchgate.net This method directly installs the desired substitution pattern on the benzene (B151609) ring of the coumarin. For example, the synthesis of 6,8-di-tert-butyl-4-methylcoumarin has been achieved from tert-butylphenols and diketene, proceeding through an aryl acetoacetate intermediate. researchgate.net
The introduction of tert-butyl groups onto the phenol starting material is typically achieved through Friedel-Crafts alkylation. This reaction involves treating phenol with a tert-butylating agent, such as isobutylene (B52900) or tert-butanol, in the presence of a strong acid catalyst. The choice of catalyst and reaction conditions is critical to control the regioselectivity of the alkylation.
Another approach involves the direct C-H functionalization of the coumarin ring, although this can be challenging for achieving di-substitution at the 6 and 8 positions with bulky groups.
Derivatization from this compound Core
Once the 6,8-di-tert-butylcoumarin scaffold is synthesized, it can be further functionalized to introduce additional chemical diversity. The steric hindrance from the tert-butyl groups can influence the reactivity of the different positions on the coumarin ring.
A notable example of derivatization is the Knoevenagel condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with 2-(4-nitrophenyl)acetonitrile. This reaction leads to the formation of 6,8-di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one, demonstrating that the 3-position of the coumarin ring is accessible for substitution. nih.gov
Further derivatization can be envisioned at other positions, such as the 4-position, although the steric environment would need to be carefully considered. The following table highlights a key derivatization reaction of the 6,8-di-tert-butylcoumarin core.
Table 2: Derivatization of the 6,8-Di-tert-butylcoumarin Core
| Starting Material | Reagent | Reaction Type | Product |
| 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 2-(4-Nitrophenyl)acetonitrile | Knoevenagel Condensation | 6,8-Di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one |
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. asianpubs.orgkjscollege.comeurekaselect.comrsc.org In the context of synthesizing this compound, several strategies can be employed to align with these principles.
The use of microwave-assisted synthesis, as discussed in section 2.2.3, is a significant step towards greener chemistry. asianpubs.orgkjscollege.comeurekaselect.com It often allows for solvent-free reactions or the use of more environmentally benign solvents, reduces energy consumption due to shorter reaction times, and can lead to cleaner reactions with fewer byproducts. asianpubs.orgkjscollege.comeurekaselect.com
The choice of catalysts is another important consideration. The use of solid acid catalysts, such as silica-supported sulfuric acid or FeF3, in Pechmann condensations offers advantages over traditional homogeneous acid catalysts like concentrated sulfuric acid. nih.govasianpubs.org Solid catalysts can often be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification processes. nih.gov
Furthermore, exploring one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can minimize solvent usage and waste generation. The development of solvent-free or water-based synthetic routes for coumarins is also an active area of research in green chemistry. researchgate.netrsc.org While specific green chemistry studies on this compound are limited, the general principles and methodologies developed for other coumarins provide a valuable framework for designing more sustainable synthetic pathways for this sterically hindered compound.
Advanced Spectroscopic and Structural Characterization of 6,8 Di Tert Butyl 2h Chromen 2 One Analogs
Vibrational Spectroscopy (FT-IR) for Molecular Fingerprinting
Fourier-transform infrared (FT-IR) spectroscopy serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within coumarin (B35378) derivatives. In a study of coumarin-derived sulfur analogs, FT-IR spectroscopy was instrumental in confirming the structures of the synthesized compounds. nih.gov The analysis of various coumarin derivatives reveals distinct vibrational frequencies that act as a molecular fingerprint. For instance, the carbonyl (C=O) stretching vibration of the lactone ring is a prominent feature, typically observed in the range of 1700-1750 cm⁻¹. The presence of tert-butyl groups introduces characteristic C-H stretching and bending vibrations. The aromatic C=C stretching vibrations and C-H out-of-plane bending vibrations further contribute to the unique spectral signature of these molecules. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to calculate theoretical vibrational frequencies, which show good agreement with experimental data and aid in the precise assignment of vibrational modes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of 6,8-Di-tert-butyl-2H-chromen-2-one and its analogs, providing precise information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectra of these compounds exhibit characteristic signals. The protons of the tert-butyl groups typically appear as sharp singlets in the upfield region, around 1.3-1.5 ppm. The aromatic protons on the coumarin ring system give rise to signals in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern. For example, in a study of 3-(substituted-phenyl)-2H-chromen-2-ones, the vinylic proton H-4 often appears as a singlet around 7.8 ppm. nih.gov The chemical shifts of protons can be influenced by the electronic nature of substituents on the coumarin core. nih.govucl.ac.uk
¹³C NMR: The carbon-13 NMR spectra provide complementary information. The carbonyl carbon of the lactone ring is typically observed in the highly deshielded region, around 160 ppm. nih.gov The quaternary carbons of the tert-butyl groups and the carbon atoms of the aromatic and pyrone rings resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton. spectrabase.commdpi.com For instance, in various 3-(substituted-phenyl)-2H-chromen-2-ones, the C-2 carbon appears around 160 ppm, while other aromatic and vinylic carbons are found between 115 and 155 ppm. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. researchgate.net
Table 1: Representative NMR Data for Coumarin Analogs
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl Protons | ~1.3-1.5 (singlet) | ~30-35 (CH₃), ~35-40 (quaternary C) |
| Aromatic Protons | ~7.0-8.0 | ~115-155 |
| Vinylic Proton (H-4) | ~7.8 (singlet) | - |
| Carbonyl Carbon (C-2) | - | ~160 |
Note: Chemical shifts are approximate and can vary based on the specific analog and solvent used.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are crucial for determining the molecular weight and elucidating the fragmentation pathways of coumarin derivatives. In positive ion mode, coumarin compounds typically form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. rsc.org
The fragmentation of coumarin derivatives under ESI-MS/MS conditions often involves the characteristic loss of neutral molecules. A common fragmentation pathway is the loss of a carbonyl group (CO), corresponding to a mass difference of 28 Da. rsc.org The fragmentation patterns can be complex and are highly dependent on the substituents present on the coumarin scaffold. For instance, the analysis of various coumarin derivatives has shown that the fragmentation can be initiated by the loss of substituents or parts of the heterocyclic ring. rsc.orgakjournals.comcapes.gov.br The study of these fragmentation pathways provides valuable structural information and can be used to identify and characterize unknown coumarin derivatives in complex mixtures. rsc.orgnih.gov
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions (e.g., C-H⋯O hydrogen bonds, π–π interactions)
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In many coumarin derivatives, C-H⋯O hydrogen bonds are a prominent feature, often linking molecules into dimers, chains, or more complex networks. dntb.gov.uanih.govsid.ir For example, in the crystal structure of 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione, C-H⋯O interactions lead to the formation of head-to-head dimers. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in close contacts. nih.govnih.gov
Table 2: Common Intermolecular Interactions in Coumarin Analogs from Hirshfeld Surface Analysis
| Interaction Type | Typical Contribution to Hirshfeld Surface |
|---|---|
| H···H | > 45% |
| O···H/H···O | ~25-30% |
| C···H/H···C | ~8-17% |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within coumarin derivatives. The absorption spectra of these compounds are characterized by one or more intense absorption bands in the UV region, which are attributed to π-π* transitions. nih.gov The position and intensity of these absorption maxima are sensitive to the substitution pattern on the coumarin ring. cdnsciencepub.com
Electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, tend to cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups can have the opposite effect. nih.govresearchgate.net The electronic transitions are typically associated with charge transfer from the benzene (B151609) part of the coumarin system to the pyrone moiety. nih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), are often used to calculate the theoretical electronic transitions, which can then be compared with the experimental UV-Vis spectra to gain a more detailed understanding of the electronic structure. nih.gov The solvent polarity can also influence the absorption spectra, with more polar solvents often leading to a shift in the absorption bands. nih.gov
Computational Chemistry and Theoretical Investigations of 6,8 Di Tert Butyl 2h Chromen 2 One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it an ideal tool for studying complex organic compounds like coumarin (B35378) derivatives.
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For coumarin derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to find the minimum energy conformation. tandfonline.comsapub.org
Studies on various substituted coumarins consistently show that the fused benzene (B151609) and pyrone rings of the coumarin core are essentially planar. sapub.orgsapub.org For 6,8-Di-tert-butyl-2H-chromen-2-one, it is expected that the core chromen-2-one ring system would also be planar. The bulky tert-butyl groups at the 6 and 8 positions will have specific orientations relative to this plane to minimize steric hindrance. The bond lengths and angles of the coumarin nucleus are well-characterized by these computational methods and show good agreement with experimental data from X-ray crystallography where available. sapub.orgeurjchem.com For instance, the C=O bond of the lactone is typically around 1.20-1.22 Å, and the C=C bond in the pyrone ring is approximately 1.34-1.37 Å. researchgate.net
Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Coumarin Derivative Data is illustrative and based on published values for related coumarin compounds.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
|---|---|---|
| Bond Length | C2=O12 | 1.209 Å |
| C2-O1 | 1.378 Å | |
| C3=C4 | 1.353 Å | |
| C4-C4a | 1.448 Å | |
| C8a-O1 | 1.385 Å | |
| Angle | C2-O1-C8a | 121.8° |
| O1-C2=O12 | 117.2° |
Source: Adapted from studies on substituted coumarin derivatives.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule that is more easily excitable. mdpi.comresearchgate.net
In coumarin derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, often the benzene ring and the oxygen atom of the pyrone ring. The LUMO, on the other hand, is generally distributed over the electron-deficient pyrone ring, particularly the C3=C4 double bond and the carbonyl group. sapub.orgeurjchem.com For this compound, the electron-donating tert-butyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted coumarin. The distribution of these orbitals dictates the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Various Coumarin Derivatives This table presents illustrative data from different studies to show the typical range of values.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 4a (a pyrano-chromene) | -7.28 | -2.11 | 5.17 |
| 4b (a pyrano-chromene) | -8.11 | -1.80 | 6.31 |
Source: Adapted from various computational studies on coumarin derivatives. sapub.orgnih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.net
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It helps to understand charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. tandfonline.com The analysis of donor-acceptor interactions in the NBO framework can quantify the stability arising from these electronic effects.
In coumarin derivatives, NBO analysis often reveals strong intramolecular charge transfer from the electron-donating parts of the molecule (like the benzene ring) to the electron-accepting parts (the pyrone ring). tandfonline.com The interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds (n → σ* and n → π* transitions) are significant contributors to the stability of the molecule. For this compound, NBO analysis would likely highlight the hyperconjugative interactions of the C-H bonds of the tert-butyl groups with the aromatic system.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). researchgate.net
Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2) : The power of an atom or group to attract electrons.
Chemical Hardness (η = (I - A) / 2) : A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule.
Global Electrophilicity Index (ω = χ² / 2η) : A measure of the energy lowering of a system when it accepts electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different coumarin derivatives. For instance, a compound with a lower chemical hardness and a higher electrophilicity index would be expected to be more reactive.
Non-Linear Optical (NLO) Properties Prediction and Evaluation
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Coumarin derivatives, with their extended π-conjugated systems, are promising candidates for NLO materials. Computational methods can be used to predict the NLO properties of these molecules, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.comnih.govresearchgate.net
A large first-order hyperpolarizability (β) is a key requirement for a material to exhibit second-harmonic generation (SHG), a desirable NLO property. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This intramolecular charge transfer (ICT) is crucial for enhancing NLO properties. The introduction of the two electron-donating tert-butyl groups on the coumarin scaffold of this compound could potentially influence its NLO properties, although a comprehensive analysis would be required to determine the precise effect.
Table 3: Calculated Non-Linear Optical Properties of Selected Coumarin Derivatives Values are illustrative and depend on the computational method and basis set used.
| Compound | Dipole Moment (μ) (Debye) | Average Polarizability <α> (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
|---|---|---|---|
| Compound I | 4.25 | 33.91 | 85.41 |
| Compound II | 3.19 | 34.70 | 81.2 |
Source: Adapted from various computational studies on coumarin derivatives. sapub.orgmdpi.com
Molecular Modeling and Docking Studies to Probe Molecular Interactions
Ligand-Receptor Binding Affinity Prediction Methodologies
Predicting the binding affinity between a ligand and a receptor is a primary goal of molecular docking. researchgate.net This is often quantified as a scoring function that estimates the free energy of binding. A lower, more negative score typically indicates a stronger, more favorable interaction. researchgate.net
Several methodologies exist for predicting binding affinity:
Scoring Functions: Docking programs use scoring functions to rank different binding poses. These can be force-field-based, empirical, or knowledge-based. For example, the MolDock scoring function has been used to evaluate the binding of coumarin derivatives to the VEGFR-2 receptor in anti-cancer studies. pcbiochemres.com
Machine Learning and Deep Learning: More advanced methods utilize machine learning and deep learning to improve prediction accuracy. These models can be trained on large datasets of protein-ligand complexes with known binding affinities. researchgate.net By combining various input features, such as sequence and structural information, these models can achieve high correlation coefficients and low error rates in predicting binding affinities. researchgate.net
Hybrid QM/MM Methods: For higher accuracy, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. These approaches treat the critical parts of the system (like the ligand and the immediate binding site) with quantum mechanics for greater accuracy in describing electronic effects, while the rest of the protein is treated with classical molecular mechanics to save computational cost. nih.gov
Thermodynamic Integration and Free Energy Perturbation: These are rigorous, computationally intensive methods that calculate the free energy difference between two states (e.g., bound and unbound), providing a more accurate prediction of binding affinity.
A study on coumarin derivatives designed as anti-breast cancer agents utilized docking scores to identify a lead compound, which was then structurally modified to design new derivatives with even better predicted binding affinities. pcbiochemres.com Another study on different coumarin derivatives targeting the human monoamine oxidase (HMAO) enzyme calculated binding energies in the range of -6.15 to -7.04 kcal/mol. researchgate.net
Analysis of Interaction Modes and Hotspots
Beyond predicting affinity, docking studies provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. This analysis helps identify "hotspots"—key amino acid residues in the receptor that contribute significantly to the binding energy.
Common interaction modes observed for coumarin derivatives include:
Hydrogen Bonds: These are crucial for specificity and affinity. Docking studies of coumarin derivatives with the 5-HT1A receptor, a target for antidepressants, revealed significant interactions with amino acids in the active site. nih.gov
Hydrophobic Interactions: The nonpolar regions of the ligand interact favorably with hydrophobic pockets in the receptor. The bulky tert-butyl groups on the this compound scaffold would be expected to participate significantly in such interactions.
Pi-Pi Stacking: The aromatic rings of the coumarin core can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between atoms.
Visualization tools like BIOVA Discovery Studio are used to examine the docked poses and map out these interactions. pcbiochemres.comdergipark.org.tr For example, in a study of coumarin derivatives as DPPIV inhibitors, molecular docking confirmed favorable binding interactions with the target protein, reinforcing the experimental findings. Identifying these interaction modes is essential for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding potency and selectivity. pcbiochemres.com
Energy Framework Calculations for Crystal Lattice Interactions
Energy framework calculations are a computational tool used to analyze the intermolecular interactions within a crystal lattice. This method, often implemented in software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors and visualizes them as a framework of cylinders. The thickness of the cylinders is proportional to the strength of the interaction, providing a clear picture of the crystal's packing topology and stability. nih.gov
The total interaction energy is typically partitioned into electrostatic, polarization, dispersion, and repulsion components, which are calculated using a model chemistry like CE-B3LYP. nih.gov For coumarin and its derivatives, these calculations reveal the dominant forces holding the molecules together in the solid state. tandfonline.com
Studies on coumarin polymorphs have shown that dispersion forces are significant contributors to the lattice energy. researchgate.netrsc.org The analysis of different polymorphs—crystals with the same chemical composition but different packing arrangements—is crucial as the packing can significantly affect the material's physical properties. Energy framework calculations help in understanding the relative stability of these different forms. rsc.orgrsc.org For various chloro-coumarin structures, energy analysis indicated that the crystal packing stability is primarily derived from C–H···O and π–π stacking interactions. tandfonline.com
| Interaction Type | Energy (kJ/mol) | Description |
|---|---|---|
| Electrostatic | -50.2 | Interaction between permanent multipoles. |
| Polarization | -25.8 | Interaction between a permanent multipole and an induced multipole. |
| Dispersion | -115.5 | Attractive interaction arising from fluctuating electron densities (van der Waals forces). |
| Repulsion | +68.7 | Short-range repulsive force due to orbital overlap. |
| Total Energy | -122.8 | Sum of all energy components, indicating overall lattice stability. |
Note: The data in this table is illustrative for a model coumarin system and is based on typical values found in computational studies of related organic molecular crystals.
Correlation of Theoretical Predictions with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. For this compound and its analogs, this involves comparing calculated data with measurements from techniques like X-ray crystallography, spectroscopy, and biological assays.
Structural Correlation: The geometry of a molecule optimized using theoretical methods, such as Density Functional Theory (DFT), can be compared with the molecular structure determined by single-crystal X-ray diffraction. For many coumarin derivatives, a good agreement is found between the calculated bond lengths, bond angles, and torsion angles and the experimental X-ray data. nih.gov
Interaction and Binding Affinity Correlation: In drug discovery, a key goal is to find a correlation between predicted binding affinities from docking studies and experimentally measured biological activities (e.g., IC50 values from enzyme inhibition assays). For instance, a study on coumarin derivatives as potential antidepressants showed that the compound with the best docking score also exhibited the highest activity in pharmacological experiments. nih.gov Similarly, STD-NMR and fluorescence spectroscopy results for the binding of coumarins to human serum albumin were found to be in good agreement with molecular docking predictions. repec.org
Lattice Energy Correlation: Calculated lattice energies can be compared with experimentally derived sublimation enthalpies. For coumarin polymorphs, it has been shown that accurate theoretical models, which include many-body dispersion effects and anharmonic vibrational contributions, are necessary to correctly rank the stability of different crystal forms, matching experimental observations. rsc.orgrsc.org
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models provide a direct mathematical link between the chemical structure and biological activity. These models use calculated molecular descriptors to predict the activity of new compounds. A QSAR model developed for a series of thiazolyl-hydrazono-coumarin hybrids was successfully used to predict the anticancer activity of newly synthesized compounds. nih.gov
Investigation of Mechanistic Aspects of 6,8 Di Tert Butyl 2h Chromen 2 One in Biological Systems Research
Elucidation of Molecular Mechanisms of Action for Biological Activities
The diverse biological activities of 6,8-di-tert-butyl-2H-chromen-2-one and related coumarin (B35378) derivatives are underpinned by a variety of molecular mechanisms. These range from direct interactions with enzymes and cellular receptors to the modulation of complex signaling cascades and the mitigation of oxidative stress.
Enzymes are critical targets for many therapeutic agents, and their inhibition can lead to significant physiological effects. nih.gov The study of how compounds like this compound interfere with enzyme function is crucial for understanding their biological impact.
Types of Enzyme Inhibition: Enzyme inhibitors can be broadly classified as reversible or irreversible. researchgate.net Reversible inhibitors bind non-covalently and can be further categorized into competitive, non-competitive, and uncompetitive types, each with distinct effects on enzyme kinetics. researchgate.netlibretexts.org Irreversible inhibitors, on the other hand, form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. researchgate.netlibretexts.org
Examples of Enzyme Inhibition by Related Compounds:
Monoamine Oxidase (MAO) and Cholinesterase (ChE): These enzymes are well-established targets for drugs used in the treatment of neurodegenerative diseases. nih.gov Inhibitors of MAO and ChE can modulate neurotransmitter levels and are exemplified by drugs like selegiline (B1681611) and donepezil. nih.gov
Topoisomerase IIα: This enzyme is essential for DNA replication and is a target for some anticancer drugs.
Carbonic Anhydrase: This enzyme is involved in various physiological processes, and its inhibition has therapeutic applications.
Cellular receptors are key components of signal transduction pathways, and their modulation can profoundly influence cellular behavior.
Adenosine (B11128) Receptors: These G protein-coupled receptors are activated by adenosine and are involved in a wide range of physiological processes. nih.gov There are four subtypes: A1, A2A, A2B, and A3. nih.gov Compounds can act as agonists, activating the receptor, or antagonists, blocking its activation. nih.gov For example, a study on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, which share the chromene core with this compound, identified them as antagonists of the P2Y6 receptor, another G protein-coupled receptor. nih.gov
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. researchgate.net Antioxidants can counteract this damage through various mechanisms.
Radical Scavenging: Phenolic compounds, a class to which many coumarins belong, can directly neutralize free radicals by donating a hydrogen atom from their hydroxyl group. unibo.it The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy. nih.gov The presence of bulky tert-butyl groups at the ortho positions, as in this compound, can enhance the stability of this radical. nih.govnih.gov
Lipid Peroxidation Inhibition: Lipid peroxidation is a chain reaction that damages cell membranes. Antioxidants can break this chain by reacting with peroxyl radicals. nih.gov While bulky substituents like tert-butyl groups can sterically hinder the reaction with peroxyl radicals, they also increase the compound's lipophilicity, enhancing its concentration and effectiveness within lipid membranes. nih.govcapes.gov.br
Cellular signaling pathways are complex networks that control fundamental cellular processes like growth, proliferation, and death.
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK1/2, JNK, and p38 MAPK, is a crucial signaling cascade that transduces extracellular signals to the nucleus. researchgate.netnih.gov
ERK1/2: This pathway is typically activated by growth factors and is a key regulator of cell proliferation. nih.govnih.gov
JNK and p38 MAPK: These pathways are more responsive to stress stimuli like inflammatory cytokines and oxidative stress. researchgate.netnih.gov The activation of p38 MAPK can be triggered by various upstream kinases in response to diverse extracellular signals. researchgate.netmdpi.com
The interplay and cross-talk between these pathways are critical in determining the cellular response to various stimuli. mdpi.com
While often viewed as damaging, ROS also play important roles in cell signaling. nih.gov However, excessive ROS production can lead to cellular damage and is a hallmark of many diseases, including cancer. nih.govmdpi.com
Sources of ROS: ROS can be generated through normal metabolic processes and in response to external factors. researchgate.net In a cellular context, agents can be used to induce specific types of ROS for experimental purposes. For instance, deoxynyboquinone (B1670260) (DNQ) can be used to generate superoxide, while tert-butyl hydroperoxide (t-BHP) can induce more general oxidative stress. nih.govmdpi.com The combination of different ROS-generating agents can sometimes lead to synergistic effects in inducing cell death. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogs
SAR studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. This knowledge is crucial for designing more potent and selective compounds.
For example, in a study of 3-nitro-2-(trifluoromethyl)-2H-chromene analogs, modifications at the 6-position of the chromene ring were explored. nih.gov It was found that this position could accommodate a variety of substituents, including sterically demanding groups, without losing affinity for the P2Y6 receptor. nih.gov This suggests that for the broader class of chromene derivatives, including those related to this compound, the 6-position is a viable point for derivatization to modulate biological activity.
Similarly, in the context of antioxidant activity, the nature of the substituents on the phenolic ring is critical. Studies on related benzofuran (B130515) derivatives have shown that tert-butyl groups at the ortho positions increase lipophilicity and the stability of the corresponding radical, which can enhance antioxidant potency within membranes. nih.gov
Impact of tert-butyl Substituents on Molecular Interactions
The tert-butyl groups are large and non-polar, contributing to the lipophilicity of the molecule. This increased hydrophobicity can enhance the compound's ability to partition into lipid-rich environments, such as cell membranes and the hydrophobic pockets of proteins. The steric bulk of these groups can also play a crucial role in determining the binding orientation of the molecule within a receptor's active site. By occupying a significant volume, the tert-butyl substituents can create a more extensive contact surface with the target protein, potentially leading to stronger van der Waals interactions and increased binding affinity.
Furthermore, the electronic effects of the tert-butyl groups, although primarily considered to be weakly electron-donating through induction, can influence the electron density distribution of the coumarin ring system. This can, in turn, affect the strength of non-covalent interactions such as π-π stacking and hydrogen bonding involving the coumarin core. Research on other substituted coumarins has shown that the nature and position of substituents are critical determinants of their biological effects. For instance, the introduction of bulky groups can enhance selectivity for a particular target by preventing binding to other proteins with smaller binding pockets.
A study on the synthesis of 6,8-di-tert-butyl coumarins has suggested their potential as modulators of TRPV1 receptors, indicating that the hydrophobic nature of these compounds may be key to their biological activity. jcchems.com
Table 1: Physicochemical Properties and Their Influence on Molecular Interactions
| Property | Contribution of tert-butyl Groups | Impact on Molecular Interactions |
| Steric Hindrance | The large size of the tert-butyl groups creates significant steric bulk. | Can enhance selectivity by preventing binding to off-target proteins with smaller binding pockets. May also influence the binding orientation within the active site of the target protein. |
| Lipophilicity | The non-polar nature of the alkyl groups increases the overall hydrophobicity of the molecule. | Promotes partitioning into lipid bilayers and interaction with hydrophobic pockets of proteins, potentially increasing binding affinity. |
| Electronic Effects | Weakly electron-donating through inductive effects. | Can modulate the electron density of the coumarin ring, which may influence π-π stacking and other non-covalent interactions. |
Positional Effects of Substituents on Mechanistic Pathways
The specific placement of the tert-butyl groups at the C6 and C8 positions of the coumarin ring is a critical factor in defining the mechanistic pathways through which this compound exerts its biological effects. The substitution pattern on the benzopyranone core of coumarins is known to be a key determinant of their pharmacological profile. jcchems.com
Substituents on the benzene (B151609) ring of the coumarin scaffold can significantly alter the molecule's interaction with its biological targets. The C6 and C8 positions are located on the benzenoid portion of the coumarin structure, and modifications at these sites can influence how the molecule docks into a binding site. For example, in the case of this compound, the presence of these bulky groups could sterically guide the molecule into a specific conformation upon binding, thereby activating or inhibiting a particular signaling pathway.
The differential positioning of substituents can lead to varied biological outcomes. For instance, studies on other coumarin derivatives have demonstrated that the location of a substituent can determine whether the compound acts as an agonist or an antagonist for a particular receptor. The steric hindrance provided by the tert-butyl groups at C6 and C8 may prevent interactions with certain amino acid residues in a binding pocket, while promoting interactions with others, thus defining a specific mechanistic route.
General findings on substituted coumarins indicate that modifications at various positions, including C6 and C8, can impact activities such as anticancer, anti-inflammatory, and antimicrobial effects. jcchems.com The precise mechanism is often dependent on the specific protein target and the nature of the substituent.
Investigations into Potential Biological Targets (Focus on methodology and molecular interaction types)
The identification of the specific biological targets of this compound is a crucial step in understanding its mechanism of action. A variety of experimental and computational methodologies are employed for this purpose, a process often referred to as target deconvolution. nih.govresearchgate.net
Methodologies for Target Identification:
Affinity-Based Approaches: One of the most common methods is affinity chromatography, where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. nih.gov Another technique is activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes that bind to the compound of interest. nih.gov
Computational Approaches: In silico methods, such as molecular docking and virtual screening, are powerful tools for predicting potential biological targets. nih.gov These methods use the three-dimensional structure of the small molecule to predict its binding affinity to a library of known protein structures. nih.gov The crystal structure of a related compound, 6,8-Di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one, reveals a nearly planar coumarin ring system, which can be used as a starting point for such computational models. nih.gov
Phenotypic Screening and 'Omics' Technologies: Phenotypic screens can identify the effects of a compound on cellular processes, and subsequent 'omics' approaches (genomics, proteomics, metabolomics) can help to identify the molecular pathways and specific targets that are perturbed by the compound. nih.gov
Molecular Interaction Types:
The interaction of this compound with its biological targets is likely mediated by a combination of non-covalent interactions. Given the structure of the compound, the following interactions are expected to be significant:
Hydrophobic Interactions: The two tert-butyl groups and the benzene ring of the coumarin core provide a large hydrophobic surface area, which can interact favorably with non-polar amino acid residues in a protein's binding pocket.
Van der Waals Forces: These are short-range attractive forces that would be significant due to the close packing of the bulky tert-butyl groups against the protein surface.
π-π Stacking: The aromatic coumarin ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrogen Bonding: The carbonyl group of the lactone ring in the coumarin structure can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups in the protein.
A study investigating the effect of coumarin derivatives on the aggregation of β-lactoglobulin demonstrated that these molecules can bind to the hydrophobic sites of the protein and stabilize its conformation through hydrogen bonding and hydrophobic interactions. nih.gov While this study did not use this compound specifically, it provides a model for the types of interactions that can be expected.
Table 2: Methodologies for Biological Target Identification
| Methodology | Principle | Potential Application for this compound |
| Affinity Chromatography | Immobilized ligand captures binding proteins from a complex mixture. nih.gov | Can be used to isolate and identify proteins that directly bind to this compound. |
| Activity-Based Protein Profiling (ABPP) | Covalent probes identify and profile enzyme activities in complex proteomes. nih.gov | If the compound has a reactive site or can be modified with one, ABPP can identify enzyme targets. |
| Molecular Docking | Computational simulation of ligand-protein binding. nih.gov | Prediction of potential protein targets and binding modes based on the compound's structure. |
| Phenotypic Screening | Observation of compound-induced changes in cellular or organismal phenotype. nih.gov | Can reveal the biological processes affected by the compound, guiding further target identification efforts. |
Advanced Materials and Chemical Applications of 6,8 Di Tert Butyl 2h Chromen 2 One and Its Derivatives
Development as Fluorescent Probes and Dyes for Research Applications
Coumarin (B35378) derivatives are well-regarded for their fluorescent properties, making them ideal candidates for the development of fluorescent probes and dyes. nih.gov The introduction of tert-butyl groups at the 6 and 8 positions of the coumarin ring can enhance their photostability and solubility in organic solvents, which is advantageous for various research applications. These dyes are often used as intermediates in the synthesis of more complex sensor molecules and as luminescent materials. nih.gov
Synthesis and Photophysical Characterization for Sensing Applications
The synthesis of derivatives of 6,8-Di-tert-butyl-2H-chromen-2-one for sensing applications often involves the Knoevenagel condensation. For instance, the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) with functionalized acetonitriles, such as 2-(4-nitrophenyl)acetonitrile, in the presence of a piperidine (B6355638) and acetic acid catalyst, yields functionalized coumarins. nih.gov The resulting compounds can be characterized by various spectroscopic and analytical techniques to determine their photophysical properties.
These derivatives often exhibit significant fluorescence, a key characteristic for their use as sensors. nih.gov The specific sensing capabilities are determined by the functional groups appended to the coumarin core. These groups can be designed to interact with specific analytes, leading to a change in the fluorescence signal, such as quenching or enhancement, upon binding. This principle is fundamental to their application as chemical sensors.
Exploration in Non-Linear Optical (NLO) Materials Development
Coumarin derivatives are a significant class of organic compounds that have found utility as non-linear optical (NLO) materials. nih.gov NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics and photonics. The incorporation of electron-donating and electron-accepting groups into the coumarin structure can enhance its NLO properties.
The synthesis of NLO chromophores often involves creating molecules with a high degree of conjugation and a significant difference in electron density between different parts of the molecule. The 6,8-di-tert-butylcoumarin scaffold can be a part of such a system. For example, thiophene-containing chromophores have shown large NLO responses. dtic.mil While direct studies on this compound for NLO applications are not extensively detailed in the provided results, the general importance of coumarin derivatives in this field is well-established. nih.gov The development of such materials often involves measuring their hyperpolarizability, a key parameter for NLO activity, using techniques like Electric Field Induced Second Harmonic Generation (EFISH). dtic.mil
Investigation as Corrosion Inhibitors: Mechanistic and Theoretical Perspectives
Organic compounds, particularly those containing heteroatoms like oxygen, nitrogen, and sulfur, are effective corrosion inhibitors for various metals and alloys. mdpi.com Coumarin derivatives have been investigated for their potential to protect metals, such as mild steel, from corrosion in acidic environments. icrc.ac.ir The tert-butyl groups in this compound can enhance its solubility and film-forming ability on the metal surface.
The mechanism of corrosion inhibition by these compounds typically involves their adsorption onto the metal surface, which can be either a physical (physisorption) or chemical (chemisorption) process. icrc.ac.irresearchgate.net This adsorbed layer acts as a barrier, preventing corrosive species from reaching the metal. Theoretical studies, such as those using Density Functional Theory (DFT), are powerful tools for understanding the inhibition mechanism at a molecular level. icrc.ac.irrsc.org These computational methods can predict the adsorption sites of the inhibitor molecule on the metal surface and the nature of the metal-inhibitor interactions. rsc.org For instance, Mulliken charge analysis can identify atoms in the inhibitor molecule with high electron density, which are likely to coordinate with the metal surface. icrc.ac.ir The effectiveness of these inhibitors generally increases with concentration and can be influenced by temperature. icrc.ac.irresearchgate.net
Table 1: Corrosion Inhibition Data for a Modified Coumarin Derivative
| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|
| 0.005 | 95.84 | Langmuir |
Data for a modified coumarin, 2-((6-methyl-2-ketoquinoline-3-yl)methylene) hydrazinecarbo-thioamide (MKMHCT), in 1 M HCl solution on mild steel. icrc.ac.ir
Role as Precursors and Building Blocks in Organic Synthesis and Hybrid Material Construction
The this compound scaffold is a valuable precursor and building block in organic synthesis. nih.gov Its chemical reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives with tailored properties. For example, the synthesis of 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate is achieved by reacting 6-hydroxycoumarin (B196160) with 4-tert-butylbenzoyl chloride. nih.gov This demonstrates how the coumarin core can be modified to create more complex molecules.
These derivatives can then be used in the construction of hybrid materials. The combination of the coumarin unit with other chemical entities, such as polymers or inorganic nanoparticles, can lead to materials with novel synergistic properties. The versatility of the coumarin structure makes it an attractive component for creating functional materials for a variety of applications.
Coordination Chemistry and Metal Complexes of this compound (Ligand Design and Characterization)
The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. pressbooks.pub Coumarin derivatives can act as ligands, coordinating to metal ions through their oxygen atoms. The design of ligands is crucial for controlling the properties of the resulting metal complexes. tamu.edu
While direct examples of metal complexes with this compound are not prevalent in the provided search results, the coordination chemistry of similar molecules, such as N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine, has been studied. mdpi.com This ligand, which contains di-tert-butyl substituted phenolic groups, forms complexes with various transition metals. mdpi.com The characterization of these complexes involves determining their structure, coordination geometry, and the oxidation state of the metal. pressbooks.pubtamu.edu
Mechanistic Investigations of Metal-Ligand Interactions
Understanding the mechanism of metal-ligand interactions is fundamental to coordination chemistry. researchgate.net These investigations can involve studying the kinetics of complex formation and the nature of the bonding between the metal and the ligand. Modern techniques, including automated robotic platforms, are being developed to streamline the investigation of metal complex formation in solution. nih.gov These platforms allow for high-throughput screening and detailed examination of metal-ligand interactions using spectroscopic methods like UV/Vis and NMR spectroscopy. nih.gov Such studies are crucial for the rational design of metal complexes with specific properties for applications in catalysis, medicine, and materials science. researchgate.networdpress.com
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The synthesis of coumarins is a well-established field, with classic methods like the Pechmann condensation, Knoevenagel condensation, and Wittig reaction being commonplace. researchgate.netchemmethod.com However, the preparation of specifically substituted coumarins like 6,8-di-tert-butyl-2H-chromen-2-one can present unique challenges. The bulky tert-butyl groups can influence reaction kinetics and yields, necessitating the development of more efficient and versatile synthetic strategies.
Recent research has focused on the development of novel catalytic systems and reaction conditions to improve the synthesis of highly substituted coumarins. frontiersin.org For instance, the use of ionic liquids as green catalysts in Pechmann condensations has shown promise for obtaining substituted coumarins in good yields under solvent-free conditions. frontiersin.org Another area of exploration is the use of metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl groups at specific positions on the coumarin (B35378) core, offering a pathway to a diverse range of derivatives. acs.org
Future synthetic efforts could focus on:
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of sterically hindered coumarins. nih.gov
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity and safer production of these compounds.
C-H activation/functionalization: Direct functionalization of the coumarin core through C-H activation would provide a more atom-economical and efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials. frontiersin.org
A notable synthesis of a related derivative, 6,8-di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one, was achieved by the reaction of 2-(4-nitrophenyl)acetonitrile and 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351). nih.govnih.gov This highlights a specific application of the Knoevenagel condensation for creating tailored coumarin structures.
Advanced Computational Studies for Predictive Modeling and Design
Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the electronic structure, spectroscopic properties, and reactivity of this molecule. acs.org
Advanced computational studies can provide valuable insights into:
Photophysical Properties: Predicting absorption and emission spectra, fluorescence quantum yields, and the influence of the tert-butyl groups on these properties. acs.orgnih.gov This is particularly relevant for the design of new fluorescent probes and materials.
Reaction Mechanisms: Elucidating the transition states and energy barriers of synthetic reactions, aiding in the optimization of reaction conditions. researchgate.netacs.org
Molecular Interactions: Modeling the interactions of this compound with other molecules, such as solvents or biological targets, to understand its behavior in different environments. nih.gov
For instance, computational screening of substitution patterns can guide synthetic efforts towards derivatives with desired fluorescence properties, such as large Stokes shifts and high quantum yields. acs.org
Integrated Experimental and Theoretical Approaches in Mechanistic Research
The combination of experimental and theoretical methods provides a powerful synergy for unraveling complex reaction mechanisms. researchgate.netnih.gov For coumarin chemistry, this integrated approach has been instrumental in understanding reactions like the Pechmann condensation. researchgate.netacs.org DFT calculations can propose plausible reaction pathways, which can then be validated through experimental observations, such as kinetic studies and intermediate trapping. acs.org
Future research in this area could involve:
Investigating the role of the tert-butyl groups: A combined experimental and theoretical study could precisely determine how the steric and electronic effects of the tert-butyl groups influence the reaction rates and regioselectivity of various transformations on the coumarin scaffold.
Elucidating photochemical reaction mechanisms: For applications in photochemistry and materials science, understanding the excited-state dynamics and potential photochemical reaction pathways of this compound is crucial. Time-resolved spectroscopy combined with excited-state calculations would be invaluable.
Studying enzyme-catalyzed reactions: If this coumarin or its derivatives show biological activity, integrated approaches can be used to model their interaction with enzyme active sites and elucidate the mechanism of inhibition or catalysis.
A study on the homodimerization of 3-acetylcoumarin (B160212) utilized both experimental results and first-principal calculations to investigate the reaction mechanism, suggesting a radical pathway is more favorable. nih.gov This demonstrates the power of combining theoretical and experimental data.
Exploration of Structure-Function Relationships in Complex Chemical Systems
The substitution pattern on the coumarin ring system has a profound impact on its chemical and physical properties. nih.gov The two tert-butyl groups in this compound significantly influence its solubility, lipophilicity, and conformational flexibility. Understanding these structure-function relationships is key to designing molecules with specific applications.
Systematic studies that vary the nature and position of substituents on the this compound scaffold can reveal important trends. For example, the introduction of electron-donating or electron-withdrawing groups at different positions can modulate the compound's photophysical properties, such as its fluorescence emission wavelength and quantum yield. nih.gov
A study on 6-aryl coumarin derivatives highlighted that substitution patterns could be screened using computational methods to predict functional fluorescent properties before synthesis. acs.org This predictive power is a significant advantage in designing new functional molecules. The introduction of hydrophobic chains, such as tert-butyl groups, has been shown to produce hydrophobic coumarins with good yields. unirioja.esjcchems.com
| Derivative | Observed Property | Reference |
| 6,8-di-tert-butyl-3-(4-nitrophenyl)-2H-chromen-2-one | Crystal structure determined, showing a dihedral angle of 35.57 (5)° between the benzene (B151609) ring and the benzopyranone ring system. | nih.govnih.gov |
| 6-Aryl-D-π-A Coumarin Derivatives | Exhibit large Stokes shifts and high fluorescence quantum yields (up to 0.95). | acs.org |
| 6,8-di-tert-butyl-2-oxo-2H-chromene-3-methylcarboxylate | Spectroscopic data (FTIR and 1H-NMR) confirms the structure. | researchgate.net |
Development of this compound as a Privileged Scaffold for Chemical Biology Tools
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets. researchgate.netnih.govresearchgate.net The unique properties of this compound make it an attractive starting point for the development of novel chemical biology tools.
The lipophilicity imparted by the tert-butyl groups could enhance membrane permeability, making it a suitable core for intracellular probes. The coumarin's inherent fluorescence provides a convenient readout mechanism for sensing applications.
Potential applications as a privileged scaffold include:
Fluorescent Probes: Derivatives of this compound could be designed as "turn-on" or "turn-off" fluorescent probes for the detection of specific analytes, such as metal ions, reactive oxygen species, or enzyme activities. nih.govnih.gov The bulky tert-butyl groups could be strategically employed to modulate the probe's selectivity and photophysical response.
Bioimaging Agents: The enhanced lipophilicity and potential for bright fluorescence make this scaffold suitable for developing probes for cellular and tissue imaging. nih.gov
Caged Compounds: The coumarin core can be modified to create "caged" versions of bioactive molecules, which can be released upon photoactivation, allowing for precise spatial and temporal control over their activity.
The development of a V-shaped bis-coumarin probe for fluoride (B91410) detection, which utilizes the cleavage of a silicon-oxygen bond to produce a fluorescent signal, showcases the potential of coumarin-based scaffolds in sensor design. nih.gov
Q & A
Q. How to design a study investigating the antioxidant activity of this compound?
- Methodological Answer :
- Assays : Use DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) with IC₅₀ calculations.
- Controls : Compare with ascorbic acid and BHT (butylated hydroxytoluene).
- Structure-Activity : Correlate tert-butyl substitution patterns with radical quenching efficiency via Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
